molecular formula C16H16ClNO3 B3081169 Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate CAS No. 1097114-96-9

Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate

Cat. No.: B3081169
CAS No.: 1097114-96-9
M. Wt: 305.75
InChI Key: AJGISEVHMUSAFN-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate (CAS 1097114-96-9) is a benzoate derivative chemical compound with a molecular formula of C 16 H 16 ClNO 3 and a molecular weight of 305.76 g/mol . This compound features a molecular structure comprising chloro, hydroxy, and amino substituents, which may make it a valuable intermediate in various scientific research fields, including medicinal chemistry and organic synthesis. Researchers can procure this product with a specified purity of 95% . To ensure the stability and longevity of the material, it is recommended to store this compound at -20°C for long-term storage (1-2 years) . As a standard laboratory safety practice, researchers should wear appropriate personal protective equipment, including protective glasses, gloves, and masks, to avoid skin contact and exposure during handling . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications, or for use in humans or animals .

Properties

IUPAC Name

ethyl 3-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-2-21-16(20)11-4-3-5-14(9-11)18-10-12-8-13(17)6-7-15(12)19/h3-9,18-19H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGISEVHMUSAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and ethyl 3-aminobenzoate.

    Formation of Schiff Base: The aldehyde group of 5-chloro-2-hydroxybenzaldehyde reacts with the amine group of ethyl 3-aminobenzoate under acidic conditions to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: It can be used to study enzyme interactions and receptor binding.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural and physicochemical differences between Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
This compound C₁₆H₁₅ClN₂O₃ 326.75 g/mol 5-Cl, 2-OH (benzyl) Ester, amino, hydroxyl
Ethyl 3-[(5-bromo-2-furoyl)amino]benzoate C₁₄H₁₂BrNO₄ 338.15 g/mol 5-Br (furoyl) Ester, amide, furan ring
Ethyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate C₂₅H₁₉ClN₂O₄ 446.9 g/mol 4-Cl (phenyl), chromen ring Ester, carbamoyl, chromen
N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide C₂₀H₂₁F₃N₂O₂ 378.39 g/mol CF₃ (phenyl), hydroxyethyl Amide, hydroxyl, trifluoromethyl

Key Observations :

  • Furan vs. Benzyl: The brominated furoyl analog (C₁₄H₁₂BrNO₄) lacks a hydroxyl group but includes a heterocyclic furan ring, which may alter electronic properties and bioactivity .
  • Chromen Complexation : The chromen-containing analog (C₂₅H₁₉ClN₂O₄) has a larger conjugated system, likely influencing UV absorption and binding affinity in biological systems .

Biological Activity

Overview

Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate is an organic compound with potential therapeutic applications. Its structure includes a benzylamine moiety attached to a benzoate ester, which is influenced by the presence of a chlorine atom. This unique feature may enhance its biological activity by facilitating interactions with various biological targets, such as enzymes and receptors.

Chemical Structure:

  • IUPAC Name: Ethyl 3-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate
  • Molecular Formula: C₁₆H₁₆ClNO₃
  • Molecular Weight: 305.76 g/mol

Synthesis:
The synthesis typically involves:

  • Starting Materials: 5-chloro-2-hydroxybenzaldehyde and ethyl 3-aminobenzoate.
  • Formation of Schiff Base: The aldehyde reacts with the amine under acidic conditions.
  • Reduction: The Schiff base is reduced using sodium borohydride to yield the target compound.

This compound's biological activity is attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions, potentially leading to the inhibition or activation of various biological pathways, including:

  • Enzyme inhibition
  • Receptor binding
  • Signal transduction pathways

Therapeutic Potential

Research indicates that this compound may exhibit various therapeutic properties, including:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains, suggesting that this compound may possess similar properties.
  • Anti-inflammatory Effects: The structural characteristics allow for potential modulation of inflammatory pathways.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study on related compounds demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for this compound in treating resistant infections .
  • Enzyme Interaction:
    • Investigations into enzyme interactions revealed that derivatives of this compound could inhibit key enzymes involved in bacterial metabolism, providing insights into its mechanism as a potential antimicrobial agent .
  • Cytotoxicity Assays:
    • Cytotoxicity assays conducted on human cell lines showed that modifications to the compound could lead to variable cytotoxic effects, highlighting the importance of structural features in determining biological activity .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Ethyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoateContains bromine; different reactivity profileAntimicrobial
Ethyl 3-[(5-fluoro-2-hydroxybenzyl)amino]benzoateContains fluorine; affects binding affinityAntimicrobial
Ethyl 3-[(5-methyl-2-hydroxybenzyl)amino]benzoateContains methyl; alters propertiesVariable activity

The presence of chlorine in this compound enhances its reactivity compared to other halogenated derivatives, potentially increasing its binding affinity to biological targets and thus its overall efficacy.

Q & A

Q. What are the optimal synthetic methodologies for Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate to achieve high yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amination: React 5-chloro-2-hydroxybenzylamine with ethyl 3-aminobenzoate under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a coupling agent such as EDC/HOBt to form the Schiff base intermediate .

Reduction: Reduce the imine bond using NaBH₄ or catalytic hydrogenation to stabilize the secondary amine linkage .

Purification: Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol to isolate the pure product.
Key Considerations:

  • Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75% after purification).
  • Substituents like the chloro and hydroxy groups may require protection/deprotection steps to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–8.2 ppm), the ethyl ester (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), and the amine proton (δ 5.5–6.0 ppm, broad) .
    • ¹³C NMR: Confirm the ester carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm).
  • IR Spectroscopy: Detect N–H stretching (3200–3400 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .
  • HPLC/MS: Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity and confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can graph set analysis elucidate the hydrogen bonding network in the crystal structure of this compound?

Methodological Answer:

  • Graph Set Theory: Apply Etter’s formalism to categorize hydrogen bonds (e.g., D for donor, A for acceptor). For example:
    • The hydroxy group (O–H) acts as a donor, forming a D₁¹ motif with the ester carbonyl oxygen .
    • The amine N–H may form a C₂² cyclic dimer with adjacent molecules .
  • Software Tools: Use Mercury (CCDC) or CrystalExplorer to visualize and quantify interactions. Compare bond lengths and angles with Etter’s criteria to resolve ambiguities .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement using SHELX software?

Methodological Answer:

  • Data Contradictions: Common issues include twinning, disorder, or missing electron density.
    • Twinning: Test for twinning using PLATON’s TWINABS. Apply HKLF5 format in SHELXL for refinement .
    • Disorder: Model disordered atoms (e.g., ethyl groups) with PART instructions and isotropic displacement parameters .
  • Validation: Cross-check with R-factor convergence, ADP consistency, and Hirshfeld surface analysis to ensure reliability .

Q. How can the compound’s stability under varying pH and oxidative conditions be systematically evaluated?

Methodological Answer:

  • pH Stability:
    • Kinetic Studies: Incubate the compound in buffers (pH 2–12) at 25–37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
    • Mechanistic Insight: Hydrolysis of the ester group is accelerated under alkaline conditions (pH > 10) .
  • Oxidative Stability:
    • Forced Degradation: Expose to H₂O₂ (3–30% w/v) or AIBN. Analyze products via LC-MS to identify oxidative pathways (e.g., hydroxylation of the aromatic ring) .

Q. What experimental designs are recommended to study the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Focus on the chloro and hydroxy groups for potential hydrogen bonding .
  • Biophysical Assays:
    • SPR or ITC: Quantify binding affinity (KD) and thermodynamics.
    • Enzyme Inhibition: Perform kinetic assays (IC50 determination) under physiological pH and temperature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate
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Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate

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